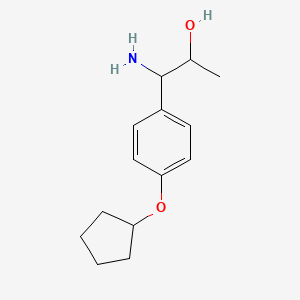
Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloropyridine, which is commercially available or can be synthesized from pyridine through chlorination.
Amino Group Introduction: The amino group is introduced at the 3-position of the pyridine ring through a nucleophilic substitution reaction. This can be achieved using reagents such as ammonia or amines under appropriate conditions.
Esterification: The resulting 3-amino-2-chloropyridine is then esterified with methyl acrylate to form the desired product. This step typically involves the use of a catalyst such as a strong acid (e.g., sulfuric acid) to facilitate the esterification reaction.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Amino-2-chloropyridine: A precursor in the synthesis of Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl.
Methyl 3-amino-3-(2-chloropyridin-4-YL)propanoate: A closely related compound with similar structural features.
2-Chloropyridine: A starting material used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity and selectivity.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6/h2-4,7H,5,11H2,1H3/t7-/m0/s1 |
InChIキー |
JAASWIUTZAQQKG-ZETCQYMHSA-N |
異性体SMILES |
COC(=O)C[C@@H](C1=CC(=NC=C1)Cl)N |
正規SMILES |
COC(=O)CC(C1=CC(=NC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


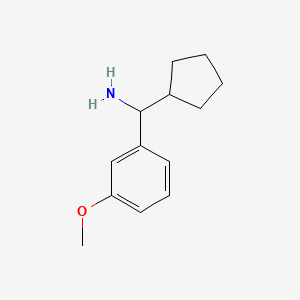

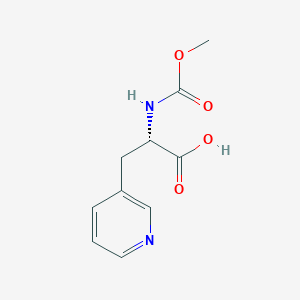
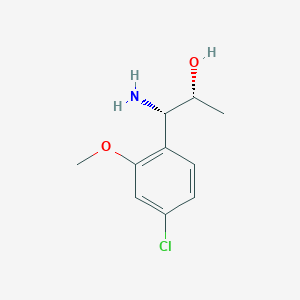
![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)


![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)

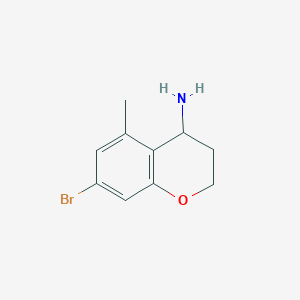
![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)

